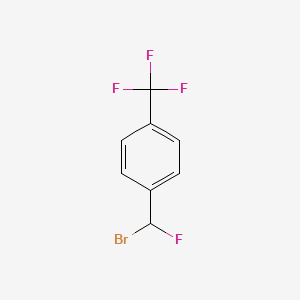

4-(Bromofluoromethyl)benzotrifluoride

Description

Properties

IUPAC Name |

1-[bromo(fluoro)methyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJWDTKKYQBDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Ammoniation-Bromination-Deamination Sequence

A four-step route adapted from CN102491901A demonstrates versatility for introducing bromo and fluoromethyl groups:

-

Nitration : m-Chlorobenzotrifluoride is nitrated at the para position using HNO₃/H₂SO₄.

-

Ammoniation : The nitro group is reduced to an amine via catalytic hydrogenation.

-

Bromination : Electrophilic bromination with Br₂/FeBr₃ introduces bromine at the ortho position relative to the trifluoromethyl group.

-

Deamination : The amino group is replaced by fluorine using nitrite esters in polar aprotic solvents (e.g., DMF), avoiding acidic waste.

This method achieves ~70% overall yield but requires careful control of reaction stoichiometry to prevent polybromination.

Halogen Exchange Reactions

Fluorine-bromine exchange on dihalogenated precursors offers another pathway. For instance, 3-dihalogenomethylbenzotrifluoride derivatives undergo selective substitution using lithium bromide (LiBr) in THF at −78°C. The reaction’s success hinges on the lability of the original halogen (typically chlorine or iodine), with fluoromethyl groups introduced via subsequent treatment with AgF₂ .

Catalytic Methods for Enhanced Selectivity

Iron-Mediated Bromofluorination

Iron powder or FeX₃ (X = Cl, Br) catalyzes bromofluorination of methyl-substituted trifluoromethylbenzenes. In one example, 4-methylbenzotrifluoride reacts with Br₂ and KF at 120°C under N₂, yielding 4-(bromofluoromethyl)benzotrifluoride in 45–60% yield after 12 hours. The mechanism proceeds via radical intermediates, necessitating strict exclusion of moisture.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 4-(Bromofluoromethyl)benzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted benzotrifluoride derivatives, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

4-(Bromofluoromethyl)benzotrifluoride has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Bromofluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The bromofluoromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include halogenated benzotrifluorides and trifluoromethylpyridines (TFMPs). A comparison is outlined in Table 1.

Table 1: Structural Comparison of 4-(Bromofluoromethyl)benzotrifluoride and Analogous Compounds

Physicochemical Properties

- Hydrophobicity : BTF exhibits a hydrophobic constant (log P) of ~3.0, higher than TFMP (log P ~1.7), making BTF derivatives more lipophilic and suitable for lipid-soluble drug formulations .

- Reactivity : The bromofluoromethyl group in this compound offers dual reactivity (Br for substitution, F for stability), contrasting with 4-chlorobenzotrifluoride, where Cl is less reactive in SN2 reactions .

- Thermal Stability: Fluorine atoms in BTF derivatives enhance thermal stability compared to non-fluorinated analogs, enabling use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.